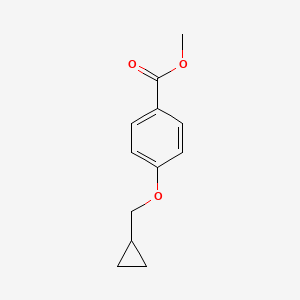
Methyl 4-(cyclopropylmethoxy)benzoate
Description
Methyl 4-(cyclopropylmethoxy)benzoate is an aromatic ester characterized by a benzoate core substituted with a cyclopropylmethoxy group at the para position (position 4) and a methyl ester at position 1. This compound is structurally related to bioactive molecules and intermediates in pharmaceutical synthesis, where substituent positioning and functional groups critically influence physicochemical properties and biological activity .
Properties
CAS No. |
712313-60-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethoxy)benzoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)10-4-6-11(7-5-10)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
CXEQDDLANOZCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Structure : Differs by an additional hydroxy group at position 3.
- Implications : The hydroxy group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media compared to the target compound. This modification is significant in drug design for improving bioavailability .
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate (CAS 1354549-24-8)
- Structure : Features a benzyloxy group at position 4 and methoxy groups at positions 3 and 4-methoxybenzyl.
- The dual methoxy groups may alter electronic effects on the aromatic ring .
Ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5)
- Structure : Ethyl ester at position 1, benzyloxy at position 4, and hydroxy at position 3.
- Implications : The ethyl ester marginally reduces polarity compared to methyl esters. The benzyloxy/hydroxy combination balances lipophilicity and hydrogen-bonding, making it a versatile intermediate in prodrug synthesis .
Substituent-Type Comparisons
Methyl 4-acetamido-2-hydroxybenzoate
- Structure : Acetamido group at position 4 and hydroxy at position 2.
- Implications : The acetamido group introduces hydrogen-bonding and amide resonance, stabilizing the molecule and influencing binding to biological targets (e.g., enzymes). This contrasts with the electron-donating cyclopropylmethoxy group in the target compound .
Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate (CAS 680184-57-0)
- Structure : Combines cyclopropylmethoxy at position 3 and difluoromethoxy at position 4.
- Implications : The difluoromethoxy group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic effects. This dual substitution strategy is common in CNS drug candidates .
Data Table: Key Structural and Property Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


